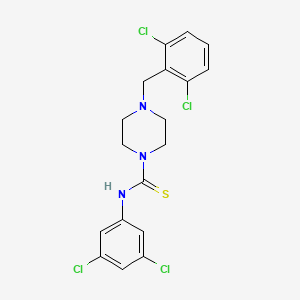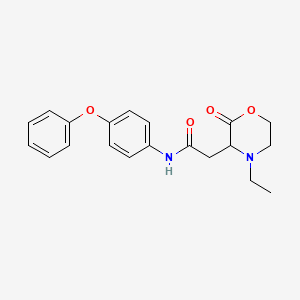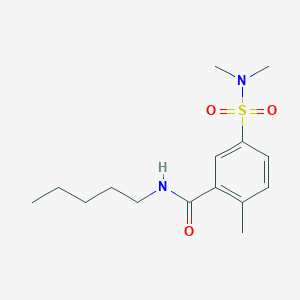![molecular formula C21H30N2O4S B4768652 2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4768652.png)
2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Descripción general
Descripción
2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a thiophene ring, cyclohexane rings, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiophene ring, followed by the introduction of carbamoyl groups through amide bond formation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
Thiophene derivatives: Compounds with a thiophene ring, which may share some chemical properties with the target compound.
Carbamoyl compounds: Molecules containing carbamoyl groups, which can exhibit similar reactivity and biological activity.
Uniqueness
2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of structural features, including the thiophene ring, cyclohexane rings, and multiple carbamoyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
2-[[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4S/c1-12-13(2)28-20(17(12)19(25)22-14-8-4-3-5-9-14)23-18(24)15-10-6-7-11-16(15)21(26)27/h14-16H,3-11H2,1-2H3,(H,22,25)(H,23,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNYMTBVKNUQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3CCCCC3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chloro-2-methylphenoxy)-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4768585.png)


![N-[1-(1-adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4768597.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-ethylthiophene-2-carboxamide](/img/structure/B4768615.png)
![methyl 2-({[(4-bromobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4768621.png)
![4-allyl-3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4768625.png)

![2-[(3,4-dimethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4768649.png)
![4-[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4768658.png)

![N-(2-methoxyethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4768682.png)
